An In-depth Technical Guide to Fructose-1-¹³C Sodium Salt: Structure, Properties, and Application in Metabolic Research
An In-depth Technical Guide to Fructose-1-¹³C Sodium Salt: Structure, Properties, and Application in Metabolic Research
Abstract
This technical guide provides a comprehensive overview of Fructose-1-¹³C sodium salt, a stable isotope-labeled metabolite crucial for advanced research in cellular metabolism and drug development. The document delves into the precise molecular structure, key chemical and physical properties, and state-of-the-art analytical techniques for its characterization. Furthermore, it offers field-proven insights into its application as a metabolic tracer, complete with detailed experimental protocols and workflows. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of stable isotope tracing to elucidate the complex pathways of fructose metabolism in both health and disease.
Introduction: The Significance of Fructose Metabolism and ¹³C Tracing
Fructose, a simple ketonic monosaccharide, plays a central role in cellular energy metabolism. Unlike glucose, its metabolism is primarily initiated in the liver, where it is rapidly phosphorylated by fructokinase (also known as ketohexokinase) to Fructose-1-phosphate.[1] This initial step bypasses the main rate-limiting checkpoint of glycolysis, phosphofructokinase, allowing fructose-derived carbons to flood into downstream pathways. This unique metabolic route has significant implications for conditions such as metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and hereditary fructose intolerance (HFI).[1]
Understanding the precise flux of fructose through these intricate biochemical networks is paramount for developing effective therapeutic strategies. Stable isotope tracers, particularly those labeled with carbon-13 (¹³C), have become indispensable tools for this purpose.[2] By introducing a ¹³C-labeled substrate like Fructose-1-¹³C into a biological system, researchers can track the journey of the labeled carbon atom through various enzymatic reactions into downstream metabolites. This allows for the quantitative measurement of metabolic pathway activity, providing a dynamic picture of cellular function that is unattainable through static metabolite measurements alone.[3] Fructose-1-¹³C sodium salt, with its strategically placed isotope, offers a powerful means to dissect the initial, critical steps of fructolysis and its subsequent contributions to glycolysis, gluconeogenesis, and de novo lipogenesis.
Molecular Structure and Identification
The precise identification and structural understanding of a metabolic tracer are foundational to its effective use. Fructose-1-¹³C sodium salt is a derivative of D-fructose, where the carbon atom at the C1 position is replaced with a ¹³C isotope, and the phosphate group at this position is neutralized as a sodium salt.
-
Systematic IUPAC Name : disodium;[(3S,4R,5R)-3,4,5,6-tetrahydroxy-2-oxohexyl-1-¹³C] phosphate[]
-
Common Synonyms : D-Fructose-1-¹³C-phosphate sodium salt, ¹³C1-F1P sodium salt
-
Molecular Formula : C₅[¹³C]H₁₁Na₂O₉P[5]
-
CAS Number : While a specific CAS number for the ¹³C-labeled disodium salt is not consistently cited, it is often referenced by the CAS number of its unlabeled counterparts, such as 71662-09-4 (D-Fructose 1-phosphate disodium salt) or 15978-08-2 (D-Fructose 1-phosphate).[1][5] The precursor, D-Fructose-1-¹³C, has the CAS number 108311-21-3 .[6]
-
Molecular Weight : 305.10 g/mol
Structural Elucidation
The structure features a fructose backbone in its open-chain keto form, although in solution it exists in equilibrium with its cyclic furanose and pyranose tautomers. The phosphate group is esterified to the hydroxyl group at the C1 position, which is the site of the ¹³C label.
Caption: Open-chain structure of Fructose-1-¹³C disodium salt.
Chemical and Physical Properties
The utility of a tracer in experimental settings is largely dictated by its physical and chemical properties. The disodium salt form of Fructose-1-¹³C phosphate is generally a stable, water-soluble solid, making it suitable for use in aqueous buffers and cell culture media.[]
| Property | Value | Source(s) |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically >95% | |
| Solubility | Soluble in water | [] |
| pH | 5.5 - 7.0 (in aqueous solution) | [8] |
| Storage | 2°C to 8°C, protected from light and moisture | |
| Stability | Stable under recommended storage conditions. Moisture sensitive. | [7] |
Analytical Characterization
Verifying the identity, purity, and isotopic enrichment of Fructose-1-¹³C sodium salt is critical for the integrity of experimental data. The primary analytical methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR is the definitive method for confirming the position and enrichment of the carbon-13 label. In a proton-decoupled ¹³C NMR spectrum, the signal for the labeled C1 carbon will be significantly enhanced relative to the signals of the other carbons at natural abundance (~1.1%). The chemical shift of the C1 carbon in fructose phosphates is distinct from other carbons in the molecule. While the exact chemical shift can vary with pH and solvent, it is expected to be in the range of 60-70 ppm. The presence of the phosphate group and the isotopic label will influence the precise chemical shift and may introduce splitting patterns in high-resolution spectra.
Mass Spectrometry (MS)
Mass spectrometry is essential for tracing the ¹³C label as it is incorporated into downstream metabolites. When analyzing Fructose-1-¹³C sodium salt by MS, the molecular ion will show a mass increase of one unit compared to its unlabeled counterpart. In metabolic tracing experiments, metabolites derived from the ¹³C-labeled fructose will exhibit specific mass shifts depending on how many labeled carbons they incorporate. For example, the cleavage of Fructose-1-¹³C phosphate by aldolase B yields unlabeled glyceraldehyde and dihydroxyacetone phosphate (DHAP) labeled at the C3 position ([3-¹³C]DHAP). This M+1 labeled DHAP can then be tracked as it enters glycolysis or gluconeogenesis.[2] Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for separating and quantifying these isotopologues.[3]
Role in Metabolic Research and Drug Development
Fructose-1-¹³C sodium salt is a powerful tool for investigating the flux through the fructolytic pathway and its connections to central carbon metabolism.
Tracing Fructolysis and Glycolysis
Upon entering a cell, the tracer is cleaved into [3-¹³C]DHAP and unlabeled glyceraldehyde. The labeled DHAP can then be isomerized to [3-¹³C]glyceraldehyde-3-phosphate (G3P). By tracking the M+1 isotopologues of glycolytic intermediates, researchers can quantify the contribution of fructose to energy production. This is particularly relevant in liver cells, where fructose metabolism is most prominent.[2]
Caption: Metabolic fate of the ¹³C label from Fructose-1-¹³C Phosphate.
Investigating Hereditary Fructose Intolerance (HFI)
HFI is a genetic disorder caused by a deficiency in the aldolase B enzyme.[1] This leads to an accumulation of Fructose-1-phosphate in the liver, which is toxic. Studies using ¹³C-labeled fructose can non-invasively diagnose and quantify the reduced capacity to metabolize fructose in HFI patients by measuring the appearance of the ¹³C label in plasma glucose.[9] A significantly lower conversion rate of fructose to glucose is a hallmark of the disease.[9]
Drug Discovery and Development
This tracer is invaluable for assessing the efficacy and mechanism of action of drugs targeting fructose metabolism. For instance, inhibitors of fructokinase can be evaluated by their ability to reduce the incorporation of ¹³C from labeled fructose into downstream metabolites like F1P, DHAP, and lipids.[2]
Experimental Workflow: In Vitro ¹³C-Fructose Labeling in Hepatocytes
This section provides a validated, step-by-step protocol for a typical metabolic tracing experiment using Fructose-1-¹³C sodium salt in a hepatocyte cell line. The causality behind each step is explained to ensure experimental robustness.
Caption: Workflow for a ¹³C metabolic tracing experiment in cell culture.
Objective: To trace the metabolic fate of fructose-derived carbon in cultured hepatocytes.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
Standard cell culture medium and supplements
-
Glucose- and fructose-free base medium (e.g., DMEM)
-
Fructose-1-¹³C sodium salt
-
Unlabeled D-Fructose
-
Ice-cold Phosphate-Buffered Saline (PBS) and Saline (0.9% NaCl)
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scrapers and centrifuge tubes
Protocol:
-
Cell Seeding and Growth:
-
Action: Plate hepatocytes at a predetermined density in standard growth medium. Allow cells to adhere and grow to approximately 80-90% confluency.
-
Rationale: Ensures a sufficient and healthy cell population for metabolite extraction, providing robust and reproducible results.
-
-
Preparation of Labeling Medium:
-
Action: Prepare the tracer medium by dissolving Fructose-1-¹³C sodium salt and, if desired, unlabeled fructose into the glucose/fructose-free base medium. A common approach is to use a specific isotopic enrichment, for example, a 5 mM total fructose concentration with 50% ¹³C enrichment (2.5 mM labeled + 2.5 mM unlabeled).[10]
-
Rationale: Using a mix of labeled and unlabeled substrate helps to avoid potential kinetic isotope effects and more closely mimics physiological conditions. The concentration should be chosen based on the experimental question.
-
-
Tracer Incubation:
-
Action: Aspirate the growth medium, wash the cells once gently with warm PBS, and add the pre-warmed labeling medium. Return the plates to the incubator for a defined period (e.g., a time course of 0, 15, 60, 240 minutes).
-
Rationale: The PBS wash removes residual unlabeled metabolites. A time-course experiment is critical for observing the dynamic flow of the ¹³C label through the metabolic network, allowing for the determination of flux rates rather than just steady-state enrichment.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Action: To harvest, rapidly aspirate the labeling medium and immediately wash the cell monolayer with ice-cold saline to remove extracellular tracer. Instantly add a sufficient volume of ice-cold 80% methanol to cover the cells.
-
Rationale: This is the most critical step. Rapid washing with ice-cold saline and quenching with cold solvent instantly halts all enzymatic activity, preserving the metabolic state of the cell at the exact moment of harvesting and preventing artifactual changes in metabolite levels.
-
-
Sample Collection and Processing:
-
Action: Place the culture plates on ice. Scrape the cells in the methanol solution and transfer the cell slurry to a pre-chilled microcentrifuge tube. Vortex thoroughly and centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet protein and cell debris.
-
Rationale: This separates the soluble intracellular metabolites (in the supernatant) from insoluble macromolecules, preparing a clean sample for analysis.
-
-
Analysis:
-
Action: Carefully collect the supernatant and analyze it using LC-MS or another appropriate analytical platform.
-
Rationale: LC-MS analysis will separate the metabolites of interest and measure the mass distribution for each, revealing the extent of ¹³C incorporation and allowing for the calculation of metabolic flux.
-
Safety and Handling
While Fructose-1-¹³C sodium salt is not classified as a hazardous substance, standard laboratory safety practices should always be observed.[11]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the solid compound or its solutions.[12]
-
Handling: Avoid creating dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed in a dry, cool place (2-8°C) as recommended.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Fructose-1-¹³C sodium salt is a sophisticated and powerful research tool that provides unparalleled insight into the dynamics of fructose metabolism. Its strategic isotopic label allows for precise quantification of carbon flux through key metabolic junctions. By employing the robust analytical methods and experimental workflows detailed in this guide, researchers in academia and the pharmaceutical industry can effectively investigate the role of fructose in metabolic diseases and accelerate the development of novel therapeutics targeting these pathways.
References
-
Kaaris Lab. (n.d.). D-fructose 1,6-bisphosphate (sodium salt)[1-13C]. Available at: [Link]
- Marella, S., et al. (2017). Metabolic fate of fructose in human adipocytes: a targeted 13C tracer fate association study. Journal of Biological Chemistry.
- Kappel, K., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry.
-
MetaSci. (n.d.). Safety Data Sheet D-Fructose-1,6-diphosphate trisodium salt. Available at: [Link]
- Koubaa, M., et al. (2012). Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis. Analytical Biochemistry, 425(2), 183-8.
-
SpectraBase. (n.d.). D-Fructose 1-phosphate - Optional[13C NMR] - Spectrum. Available at: [Link]
- Gopher, A., et al. (1990). Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose. Proceedings of the National Academy of Sciences, 87(14), 5449-5453.
-
ACS Publications. (2025). Targeted Metabolomic Methods for 13C Stable Isotope Labeling. Available at: [Link]
-
PNAS. (n.d.). a 13C NMR study using [U-13C]fructose. Available at: [Link]
-
Wiley Online Library. (n.d.). Stable Isotope Phosphate Labelling of Diverse Metabolites. Available at: [Link]
-
ResearchGate. (n.d.). Metabolism of fructose in B-cells: A 13 C NMR spectroscopy based stable isotope tracer study. Available at: [Link]
-
ResearchGate. (n.d.). 13 C-NMR chemical shifts (ppm) of three forms of fructose in deuterated.... Available at: [Link]
-
Cole-Parmer. (2006). Material Safety Data Sheet - D-Fructose-1,6-diphosphate trisodium salt hydrate. Available at: [Link]
-
Wikipedia. (n.d.). Fructose 1-phosphate. Available at: [Link]
-
Carl ROTH. (n.d.). D-Fructose 1-phosphate disodium salt, 1 mg. Available at: [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: D-Fructose-1,6-diphosphate trisodium salt octahydrate. Available at: [Link]
Sources
- 1. Fructose 1-phosphate - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Gas chromatography-mass spectrometry analysis of 13C labeling in sugars for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. D-(-)-果糖-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. Determination of fructose metabolic pathways in normal and fructose-intolerant children: a 13C NMR study using [U-13C]fructose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.dk [fishersci.dk]
- 13. sds.metasci.ca [sds.metasci.ca]
